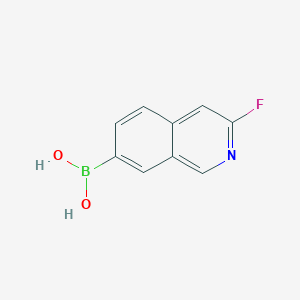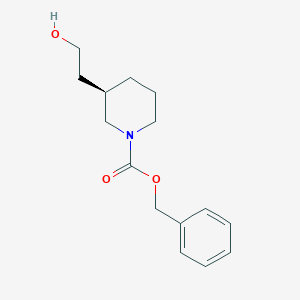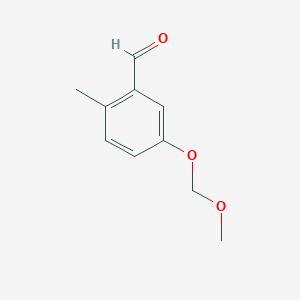
(3-Fluoroisoquinolin-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoroisoquinolin-7-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a fluoro-substituted isoquinoline ring, making it a valuable building block for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoroisoquinolin-7-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out at low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are employed to enhance the efficiency and yield of the reaction . The use of automated systems and optimized reaction conditions allows for the large-scale production of this compound with high purity and consistency.
化学反应分析
Types of Reactions
(3-Fluoroisoquinolin-7-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
科学研究应用
(3-Fluoroisoquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the fabrication of advanced materials, such as polymers and sensors.
Biological Research: Applied in the study of biological processes and the development of diagnostic tools.
作用机制
The mechanism of action of (3-Fluoroisoquinolin-7-yl)boronic acid is primarily based on its ability to form covalent bonds with nucleophilic groups. In medicinal chemistry, it acts as an electrophile, reacting with nucleophilic residues in enzymes or receptors to modulate their activity . The boronic acid group can also form reversible covalent bonds with diols, making it useful in sensing applications .
相似化合物的比较
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Another fluoro-substituted boronic acid with similar reactivity and applications.
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
Methylboronic acid: A smaller boronic acid with different reactivity due to the absence of aromatic substitution.
Uniqueness
(3-Fluoroisoquinolin-7-yl)boronic acid is unique due to the presence of both a fluoro-substituent and an isoquinoline ring, which confer specific electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C9H7BFNO2 |
|---|---|
分子量 |
190.97 g/mol |
IUPAC 名称 |
(3-fluoroisoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H |
InChI 键 |
XGUAGQUSWXETRS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=CN=C(C=C2C=C1)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)







![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)

![[3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12103810.png)
